N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16281221
InChI: InChI=1S/C21H24ClNO4S/c1-15-10-19(11-16(2)21(15)22)27-13-20(24)23(12-17-6-4-3-5-7-17)18-8-9-28(25,26)14-18/h3-7,10-11,18H,8-9,12-14H2,1-2H3
SMILES:
Molecular Formula: C21H24ClNO4S
Molecular Weight: 421.9 g/mol

N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

CAS No.:

Cat. No.: VC16281221

Molecular Formula: C21H24ClNO4S

Molecular Weight: 421.9 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide -

Specification

Molecular Formula C21H24ClNO4S
Molecular Weight 421.9 g/mol
IUPAC Name N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide
Standard InChI InChI=1S/C21H24ClNO4S/c1-15-10-19(11-16(2)21(15)22)27-13-20(24)23(12-17-6-4-3-5-7-17)18-8-9-28(25,26)14-18/h3-7,10-11,18H,8-9,12-14H2,1-2H3
Standard InChI Key ITZNNWQCSKRADZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3

Introduction

Structural Analysis and Molecular Characteristics

Core Structural Components

The compound’s architecture comprises three distinct domains:

  • Benzyl Group: A phenylmethyl substituent attached to the acetamide nitrogen, enhancing lipophilicity and influencing receptor-binding interactions.

  • 4-Chloro-3,5-Dimethylphenoxy Moiety: A chlorine-substituted aromatic ether with methyl groups at positions 3 and 5, contributing to steric bulk and electronic effects.

  • 1,1-Dioxidotetrahydrothiophen-3-yl Group: A saturated five-membered sulfone ring fused to the acetamide backbone, modulating solubility and metabolic stability.

Molecular Specifications

Key molecular parameters are summarized below:

PropertyValue
Molecular FormulaC₂₁H₂₄ClNO₄S
Molecular Weight421.9 g/mol
IUPAC NameN-Benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide
Canonical SMILESCC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3
PubChem CID4204825

The sulfone group (S=O₂) and chloro-methylphenoxy substituent create a polarized electronic profile, enabling dipole-dipole interactions critical for biological activity.

Synthesis and Manufacturing Processes

Reaction Pathway

Synthesis involves three principal stages:

  • Propanamide Backbone Formation: Condensation of chloroacetic acid derivatives with benzylamine under alkaline conditions.

  • Phenoxy Group Introduction: Nucleophilic aromatic substitution using 4-chloro-3,5-dimethylphenol in the presence of potassium carbonate.

  • Tetrahydrothiophene Sulfonation: Oxidation of tetrahydrothiophene-3-amine with hydrogen peroxide to yield the sulfone, followed by coupling to the acetamide intermediate.

Optimization Parameters

Critical reaction conditions include:

  • Solvent System: Dichloromethane (DCM) or dimethylformamide (DMF) for polar aprotic environments.

  • Temperature: 60–80°C for amide bond formation; room temperature for sulfonation.

  • Catalysts: Triethylamine for acid scavenging during acylation.

Typical yields range from 45–60%, with purity >95% achieved via reverse-phase HPLC.

Physicochemical Properties and Stability

Solubility and Partitioning

  • Aqueous Solubility: 0.12 mg/mL (25°C), limited by hydrophobic benzyl and dimethylphenoxy groups.

  • LogP (Octanol-Water): 3.8 ± 0.2, indicating moderate lipophilicity suitable for membrane penetration.

Thermal and pH Stability

  • Melting Point: 148–152°C (decomposition observed above 160°C).

  • pH Stability: Stable in neutral conditions (pH 6–8); hydrolyzes in strongly acidic (pH < 3) or basic (pH > 10) media via amide bond cleavage.

Comparison with Structural Analogues

CompoundMolecular FormulaKey DifferencesBioactivity
N-(Furan-2-ylmethyl) AnalogC₁₈H₁₇ClN₂O₃SFuran vs. benzyl groupReduced logP (2.9)
N-(4-Dimethylaminobenzyl) DerivativeC₂₂H₂₈ClN₂O₄SDimethylamino substitutionEnhanced solubility (0.8 mg/mL)
4,5-Dimethylbenzothiazole Variant C₁₈H₁₇ClN₂OSBenzothiazole ringFluorescence properties

The benzyl-substituted variant discussed here balances lipophilicity and polar surface area (PSA = 78 Ų), optimizing blood-brain barrier permeability.

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